molecular formula C22H27ClN4O4S2 B2483785 N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215712-84-7

N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2483785
CAS RN: 1215712-84-7
M. Wt: 511.05
InChI Key: BLCZUMKGMRCDOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl) derivatives typically involves the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morfoline, yielding good yields of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides. These compounds can further react to form novel derivatives with potential antitumor properties, suggesting a complex synthesis pathway that could be applicable for the target compound (Horishny et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl) derivatives has been characterized using techniques such as IR, 1H NMR spectroscopy, and X-ray crystallography. These studies provide detailed insights into the conformational features and molecular interactions within the crystal lattice, which are crucial for understanding the chemical behavior and reactivity of such compounds (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing the N-(benzo[d]thiazol-2-yl) moiety participate in a variety of chemical reactions, including electrochemical synthesis processes that allow for the creation of novel disulfides. These reactions showcase the reactivity of the thiazole ring and its potential for forming structurally complex and biologically active compounds (Esmaili & Nematollahi, 2013).

Scientific Research Applications

Synthesis and Activity Studies

  • Compounds derived from thiazole and thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino) benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide, have shown anti-inflammatory activity. These compounds were synthesized and characterized using various spectroscopic methods (Lynch et al., 2006).

Antitumor Properties

  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, prepared from reactions involving thiazole derivatives, demonstrated potential as anticancer agents in screenings by the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Cytotoxicity, Antimicrobial, and Psychotropic Activity

  • N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed significant sedative action, anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These activities are correlated with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Antimicrobial Evaluation

  • Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, have been synthesized and confirmed to possess antimicrobial activity against various gram-positive and gram-negative species, showcasing the versatility of thiazole compounds in antimicrobial applications (Chawla, 2016).

Anticancer Evaluation

  • N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides displayed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Antifungal Agents

  • Thiazole derivatives such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were prepared and screened for their antifungal activity, illustrating the broad spectrum of biological activities of thiazole compounds (Narayana et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzamide and benzo[d]thiazole derivatives is a promising area of research in medicinal chemistry. Future work could involve synthesizing and testing similar compounds to explore their potential as therapeutic agents .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2.ClH/c1-24(2)32(28,29)18-9-7-17(8-10-18)21(27)26(12-11-25-13-15-30-16-14-25)22-23-19-5-3-4-6-20(19)31-22;/h3-10H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCZUMKGMRCDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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